Potassium 4-bromophenyltrifluoroborate
Overview
Description
Potassium 4-bromophenyltrifluoroborate is a chemical compound with the molecular formula BrC6H4BF3K. It is widely used as a boronic acid surrogate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and solubility in water, making it a valuable reagent in organic synthesis .
Mechanism of Action
Target of Action
Potassium (4-bromophenyl)trifluoroborate, also known as potassium;(4-bromophenyl)-trifluoroboranuide or Potassium 4-bromophenyltrifluoroborate, primarily targets metal catalysts in cross-coupling reactions . These catalysts, which include copper, rhodium, nickel, or palladium , facilitate the bond formation between the boron atom in the trifluoroborate group and other organic compounds.
Mode of Action
The compound acts as a potent boronic acid surrogate in Suzuki-Miyaura Cross-Coupling reactions . In these reactions, the boron atom in the trifluoroborate group forms a bond with an organic compound in the presence of a metal catalyst . The bromophenyl group in the compound can also participate in the reaction, providing additional versatility.
Biochemical Pathways
The primary biochemical pathway affected by Potassium (4-bromophenyl)trifluoroborate is the Suzuki-Miyaura Cross-Coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. The downstream effects include the formation of new organic compounds, which can be used in various applications, including pharmaceuticals and materials science.
Pharmacokinetics
It is known to be soluble in water , which could potentially impact its distribution and elimination if it were to be used in a biological context.
Result of Action
The result of Potassium (4-bromophenyl)trifluoroborate’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura Cross-Coupling reaction . This allows for the synthesis of a wide range of organic compounds.
Action Environment
The action of Potassium (4-bromophenyl)trifluoroborate is influenced by several environmental factors. It is moisture and air-stable , and it is remarkably compliant with strong oxidative conditions . It should be stored under inert gas in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It is incompatible with strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 4-bromophenyltrifluoroborate can be synthesized through the reaction of the corresponding boronic acid with potassium hydrogenfluoride in a mixture of methanol and water at 0°C for 30 minutes . The reaction proceeds smoothly, yielding the desired trifluoroborate salt.
Industrial Production Methods: Industrial production of this compound typically involves the use of potassium hydrogenfluoride and the appropriate boronic acid under controlled conditions. The process is scalable and can be optimized for high yield and purity .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions, particularly in the presence of metal catalysts.
Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.
Conditions: Typically carried out under inert atmosphere at elevated temperatures.
Major Products:
Scientific Research Applications
Potassium 4-bromophenyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-chlorophenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
Comparison: Potassium 4-bromophenyltrifluoroborate is unique due to the presence of the bromine atom, which can participate in additional reactions such as halogen exchange and further functionalization. This makes it more versatile compared to its methyl, chloro, and fluoro analogs .
Properties
IUPAC Name |
potassium;(4-bromophenyl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSKPQQWISZEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)Br)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635486 | |
Record name | Potassium (4-bromophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374564-35-9 | |
Record name | Potassium (4-bromophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 4-bromophenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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